An In-depth Technical Guide to the Physicochemical Properties of Azido-PEG3-S-PEG4-propargyl
An In-depth Technical Guide to the Physicochemical Properties of Azido-PEG3-S-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG3-S-PEG4-propargyl is a heterobifunctional crosslinker integral to the advancement of targeted protein degradation and bioconjugation. As a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this molecule facilitates the linkage of a target protein binder and an E3 ligase ligand.[1] Its distinct architecture, featuring a central thioether bond flanked by polyethylene glycol (PEG) chains of defined lengths and terminated with azide and propargyl functional groups, imparts a unique combination of hydrophilicity, flexibility, and reactivity. This guide provides a comprehensive overview of the core physicochemical properties of Azido-PEG3-S-PEG4-propargyl, detailed experimental protocols for its characterization and application, and visual workflows to aid in its practical implementation in research and development.
Core Physicochemical Properties
Azido-PEG3-S-PEG4-propargyl is a well-defined, monodisperse compound, ensuring batch-to-batch consistency in experimental setups. The presence of the PEG spacer enhances its aqueous solubility, a critical factor for its application in biological systems.[2]
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₃₅N₃O₇S | [3] |
| Molecular Weight | 449.56 g/mol | [3] |
| Exact Mass | 449.2196 u | [3] |
| CAS Number | 2055041-24-0 | [1] |
| Appearance | White to off-white solid or viscous liquid | [4] |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents. | [4] |
| Storage | Recommended storage at -20°C for long-term stability. | [4] |
Reactivity and Stability
The terminal azide and propargyl groups are designed for highly specific "click chemistry" reactions, primarily the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5] This reaction forms a stable triazole linkage.[6]
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Azide Group: Stable under most physiological conditions, it selectively reacts with terminal alkynes in the presence of a copper(I) catalyst.[5]
-
Propargyl Group (Alkyne): Also stable under physiological conditions, it readily participates in CuAAC reactions with azide-functionalized molecules.[7]
-
Thioether Linkage: Generally stable, though consideration should be given to potentially harsh oxidative or reductive conditions that could affect its integrity.[8]
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PEG Backbone: The polyethylene glycol chains are hydrophilic and biochemically stable, contributing to the overall stability and solubility of the molecule in aqueous environments.[9] PEG solutions are most stable when stored frozen (-20°C) or refrigerated (4°C) and protected from light and oxygen.[10]
Experimental Protocols
Characterization Techniques
NMR is a fundamental technique for confirming the structure and purity of Azido-PEG3-S-PEG4-propargyl.
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¹H NMR: Expected signals would include characteristic peaks for the PEG backbone protons (typically a broad multiplet around 3.6 ppm), as well as distinct signals for the protons adjacent to the azide, thioether, and propargyl groups.
-
¹³C NMR: The carbon spectrum would show the characteristic PEG backbone signal (around 70 ppm) and specific resonances for the carbons of the terminal functional groups and those adjacent to the sulfur atom.
A representative ¹H NMR spectrum of a similar azide-functionalized PEG compound shows the azide-adjacent methylene protons at approximately 3.4 ppm and the PEG backbone as a multiplet centered around 3.6 ppm.[11]
HPLC is employed to assess the purity of the linker. Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are often used.[12]
-
Method: Reversed-Phase HPLC (RP-HPLC) is a common method for separating PEGylated compounds.
-
Column: A C18 or C8 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA), is used.
-
Detection: ELSD, CAD, or Mass Spectrometry (MS).
MS is used to confirm the molecular weight of Azido-PEG3-S-PEG4-propargyl. Electrospray ionization (ESI) is a common technique for analyzing PEGylated molecules. The resulting spectrum should show a prominent ion corresponding to the calculated exact mass.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol provides a general guideline for using Azido-PEG3-S-PEG4-propargyl in a click chemistry reaction. Optimization may be required for specific substrates.[13]
Materials:
-
Azido-PEG3-S-PEG4-propargyl
-
Azide- or Alkyne-functionalized binding molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Degassed solvents
Procedure:
-
Prepare stock solutions of all reagents in degassed solvents.
-
In a reaction vessel, combine the azide- or alkyne-functionalized molecule and a slight molar excess of Azido-PEG3-S-PEG4-propargyl in the reaction buffer.
-
In a separate tube, pre-mix the CuSO₄ and the ligand (THPTA for aqueous reactions, TBTA for organic solvents).
-
Add the copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours, or until completion, which can be monitored by HPLC-MS.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or reversed-phase HPLC.
Application in PROTAC Synthesis and Mechanism of Action
Azido-PEG3-S-PEG4-propargyl serves as a flexible linker in the construction of PROTACs. The linker's length and composition are critical for the proper orientation of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.[14]
PROTAC Synthesis Workflow
The synthesis of a PROTAC using Azido-PEG3-S-PEG4-propargyl typically involves a two-step sequential click chemistry approach.
PROTAC-Mediated Protein Degradation Pathway
Once synthesized, the PROTAC molecule engages both the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein by the proteasome.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Propargyl-PEG1-SS-PEG1-acid, 1807503-85-0 | BroadPharm [broadpharm.com]
- 8. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. rsc.org [rsc.org]
- 12. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 13. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 14. precisepeg.com [precisepeg.com]
